molecular formula C14H15N5O5S B2717140 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide CAS No. 851080-88-1

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide

Cat. No.: B2717140
CAS No.: 851080-88-1
M. Wt: 365.36
InChI Key: NGGUJWJJDOVLQB-UHFFFAOYSA-N
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Description

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiadiazole ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the morpholine and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, nitrobenzene, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide include other morpholine and thiadiazole derivatives, such as:

  • 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-aminophenyl)acetamide
  • 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-methylphenyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c20-12(15-10-1-3-11(4-2-10)19(21)22)9-24-14-13(16-25-17-14)18-5-7-23-8-6-18/h1-4H,5-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGUJWJJDOVLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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